Methyl 5,6-dichloropyrazine-2-carboxylate is an organoheterocyclic compound belonging to the pyrazine family. Its molecular formula is with a molecular weight of approximately 189.01 g/mol. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyrazine ring and a methyl ester group at the 2 position. It has garnered attention due to its potential applications in agriculture and pharmaceuticals, particularly for its antifungal and antiviral properties.
Methyl 5,6-dichloropyrazine-2-carboxylate can be synthesized through various chemical reactions involving pyrazine derivatives. The compound is also available from chemical suppliers for research and industrial purposes.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in a six-membered ring structure. It is classified as a chlorinated derivative of pyrazine, which is significant in organic synthesis.
The synthesis of Methyl 5,6-dichloropyrazine-2-carboxylate typically involves:
One common synthetic route involves reacting 3,6-dichloropyrazine-2-carboxylic acid with methanol under reflux conditions, utilizing sulfuric acid as a catalyst. The reaction typically yields Methyl 5,6-dichloropyrazine-2-carboxylate after purification processes such as recrystallization from suitable solvents like acetonitrile .
The molecular structure of Methyl 5,6-dichloropyrazine-2-carboxylate can be represented as follows:
InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-9-4(7)5(8)10-3/h2H,1H3
COC(=O)C1=CN=C(C(=N1)Cl)Cl
This structure indicates a pyrazine ring with two chlorine substituents and a carboxylate functional group.
Methyl 5,6-dichloropyrazine-2-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include:
Relevant data includes:
Methyl 5,6-dichloropyrazine-2-carboxylate has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4